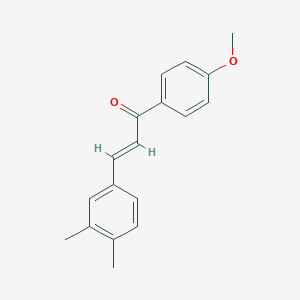
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one, also known as DMPM, is a chemical compound that belongs to the class of chalcones. It is a yellow crystalline powder that is used in various scientific research applications. DMPM has gained significant attention from researchers due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to possess significant biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to reduce oxidative stress and protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its high purity and stability. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is a yellow crystalline powder that is easy to handle and store. It is also relatively inexpensive and readily available from commercial sources. However, one of the limitations of using 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in lab experiments is its low solubility in water. This can make it difficult to dissolve 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one in aqueous solutions and may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one. One potential direction is to investigate its potential as a drug candidate for treating Alzheimer's disease. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another potential direction is to investigate its potential as a fluorescent probe for detecting metal ions. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been shown to selectively bind to copper ions and can be used as a sensitive and selective probe for detecting copper ions in biological samples. Overall, 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has significant potential for various scientific research applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one can be achieved through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between 3,4-dimethylbenzaldehyde and 4-methoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide. The reaction yields 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one as a yellow crystalline solid with a high purity and yield.
Applications De Recherche Scientifique
3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess significant anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-Dimethylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one has also been used as a fluorescent probe for detecting metal ions and as a potential drug candidate for treating Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H18O2 |
|---|---|
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
(E)-3-(3,4-dimethylphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O2/c1-13-4-5-15(12-14(13)2)6-11-18(19)16-7-9-17(20-3)10-8-16/h4-12H,1-3H3/b11-6+ |
Clé InChI |
NQIMVNNXKKVSLA-IZZDOVSWSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC)C |
SMILES |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B277627.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![1-benzyl-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277632.png)
![1-benzyl-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277633.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)

![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277640.png)



![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277657.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)